molecular formula C12H30Cl2N2S2 B3117225 Tetraethylcystamine dihydrochloride CAS No. 22194-38-3

Tetraethylcystamine dihydrochloride

Cat. No.: B3117225
CAS No.: 22194-38-3
M. Wt: 337.4 g/mol
InChI Key: HAJOPXKRAWMQDG-UHFFFAOYSA-N
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Description

Tetraethylcystamine dihydrochloride is a useful research compound. Its molecular formula is C12H30Cl2N2S2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(diethylamino)ethyldisulfanyl]-N,N-diethylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2S2.2ClH/c1-5-13(6-2)9-11-15-16-12-10-14(7-3)8-4;;/h5-12H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJOPXKRAWMQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSSCCN(CC)CC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274906
Record name AGN-PC-0JKLOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22194-38-3
Record name Tetraethylcystamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022194383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-0JKLOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAETHYLCYSTAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGZ1ZP92B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Perspectives in Chemical and Biomedical Research

The specific historical trajectory of Tetraethylcystamine (B143280) dihydrochloride (B599025) in chemical and biomedical research is not well-documented in publicly accessible literature. Its parent compound, Tetraethylcystamine, is recognized in chemical databases, but detailed accounts of its discovery and early applications are scarce. chemicalbook.com The emergence of this and similar compounds can be situated within the broader scientific interest in organosulfur compounds and their potential applications. Research into molecules containing disulfide bonds and tertiary amine functionalities has been a continuous effort, driven by the search for new chemical entities with unique properties. The dihydrochloride form of Tetraethylcystamine suggests an interest in improving its solubility and stability for potential research applications.

Conceptual Framework for Investigating Organosulfur Compounds

Established Synthetic Routes to this compound

The established synthesis of this compound typically involves a multi-step process, starting from more readily available precursors. A common strategy is the synthesis of an N,N-diethylaminoethyl halide intermediate, followed by a reaction to form the disulfide bridge.

One probable and established route begins with the synthesis of 2-diethylaminoethyl chloride hydrochloride. This intermediate is prepared by reacting diethylaminoethanol with a chlorinating agent, such as thionyl chloride, often in a solvent like dichloromethane. The reaction is typically carried out at low temperatures to control its exothermic nature. After the reaction is complete, the solvent is concentrated, and the product is recrystallized from a low-molecular-weight alcohol or ester to yield 2-diethylaminoethyl chloride hydrochloride as a solid. google.com

The subsequent step involves the formation of the disulfide bond. This can be achieved by reacting the 2-diethylaminoethyl chloride hydrochloride with a sulfur source, such as sodium thiosulfate, followed by oxidative coupling. An alternative and more direct approach is the dimerization of N,N-diethylethanethiol through oxidation. The final step in the synthesis is the formation of the dihydrochloride salt, which is achieved by treating the tetraethylcystamine base with hydrochloric acid. This not only facilitates purification through crystallization but also enhances the stability of the compound. wikipedia.org

A similar synthetic strategy is employed for the parent compound, cystamine (B1669676) dihydrochloride, which is formed by the decarboxylation of cystine upon heating. wikipedia.org The synthesis of N,N-diethylethylenediamine also follows a related pathway, where 2-diethylaminoethyl chloride hydrochloride is reacted with ammonia. google.com These established methods, while effective, often involve the use of hazardous reagents and solvents, prompting the exploration of more modern and sustainable approaches.

Novel Approaches in Compound Synthesis

While specific novel synthetic routes for this compound are not extensively documented in publicly available literature, recent advancements in disulfide synthesis offer potential new strategies. These modern methods often focus on milder reaction conditions, higher yields, and improved environmental profiles.

One innovative approach involves the use of biomimetic flavin catalysts in combination with molecular iodine for the aerobic oxidation of thiols to disulfides. This metal-free method operates under mild conditions at room temperature and represents a green alternative to traditional oxidation methods. organic-chemistry.org Another novel strategy employs 1-chlorobenzotriazole (B28376) to react with a thiol, forming a benzotriazolated thiol intermediate. This intermediate can then react with another thiol in a one-pot sequence to produce an unsymmetrical disulfide without the need for harsh oxidizing agents. organic-chemistry.org While this method is designed for unsymmetrical disulfides, it highlights the potential for developing more controlled and selective disulfide bond formation reactions that could be adapted for symmetrical molecules like tetraethylcystamine.

Furthermore, research into the synthesis of peptidomimetic analogues has driven the development of new synthetic schemes. For instance, the synthesis of cystatin C N-terminal fragment analogues involves the conversion of Boc-protected amino acids to N2-Boc-1,2-diamines, which form the core of the new compounds. acs.org Such methodologies, focused on modular assembly, could potentially be adapted for the synthesis of tetraethylcystamine and its derivatives.

Derivatization Strategies for Structural Diversification

Derivatization is a key strategy for modifying the physicochemical properties of a compound or for enabling its detection and quantification. For tetraethylcystamine, which lacks a strong chromophore, derivatization is particularly important for analytical techniques like high-performance liquid chromatography (HPLC) with UV or fluorescence detection. nih.gov

Strategies for derivatizing the parent compound, cystamine, and its precursor, cysteamine (B1669678), are well-established and can be applied to tetraethylcystamine. These methods typically target the primary amine or the disulfide bond. For analytical purposes, derivatizing agents that introduce a fluorescent or UV-active moiety are commonly used. Examples include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. This is a common post-column derivatization method in HPLC. nih.gov

N-(1-pyrenyl)maleimide (NPM): This reagent reacts with thiols to form fluorescent adducts, making it suitable for the derivatization of the reduced form of tetraethylcystamine (N,N-diethylethanethiol). researchgate.net

For structural diversification to explore structure-activity relationships, the amine groups of tetraethylcystamine are primary targets for modification. For instance, N-(dipeptidyl)cystamine derivatives have been synthesized to evaluate their potential as radioprotective agents. nih.gov This involves acylating the primary amines of cystamine with dipeptides. A similar strategy could be employed with tetraethylcystamine to generate a library of compounds with diverse functionalities.

The table below summarizes some common derivatization reagents and their applications, which could be relevant for tetraethylcystamine.

Derivatization ReagentTarget Functional GroupPurposeReference
o-Phthalaldehyde (OPA)Primary AmineHPLC with fluorescence detection nih.gov
N-(1-pyrenyl)maleimide (NPM)Thiol (reduced form)HPLC with fluorescence detection researchgate.net
Dipeptides (e.g., N-glycylglycyl)Primary AmineStructural modification for biological activity nih.gov

Stereochemical Considerations in Synthetic Design

Stereochemistry plays a critical role in the synthesis and biological activity of many pharmaceutical compounds. However, in the case of this compound, the molecule is achiral. nih.govncats.io This means it does not possess any chiral centers and therefore does not exist as enantiomers or diastereomers.

The achirality of tetraethylcystamine arises from its symmetrical structure. The molecule has a C2 axis of symmetry passing through the disulfide bond, and each half of the molecule is identical. The carbon atoms in the ethyl chains are not stereocenters as they are not bonded to four different substituents.

This lack of stereoisomers simplifies the synthetic process significantly. There is no need for stereoselective reactions or chiral resolutions, which are often complex and costly. The synthesis can be designed without concern for the spatial arrangement of atoms, as only one stereoisomer is possible. This is a distinct advantage in terms of process development and manufacturing, as it eliminates a significant source of potential impurities and simplifies analytical characterization.

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of disulfides, including this compound, can be optimized using these principles to create more sustainable and environmentally friendly manufacturing processes.

Key areas for applying green chemistry to the synthesis of tetraethylcystamine include the choice of solvents, reagents, and catalysts.

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. A significant green improvement is the use of water as a solvent. Research has shown that the oxidation of thiols to disulfides can be efficiently carried out in water. rsc.orgrsc.orgtandfonline.comresearchgate.net

Environmentally Benign Reagents and Catalysts: The use of harsh and toxic oxidizing agents can be replaced with greener alternatives.

Iodine in Water: A recyclable catalytic system using iodine as the oxidant in water has been developed for disulfide synthesis. The iodide byproduct can be re-oxidized to iodine using hydrogen peroxide, creating a closed-loop, recyclable process. rsc.orgrsc.org

Ascorbic Acid: Ascorbic acid (Vitamin C) has been used as a cost-effective and environmentally benign catalyst for the oxidation of thiols to disulfides in water at room temperature. tandfonline.comresearchgate.net

Air Oxidation: The use of air as the oxidant, often catalyzed by a suitable catalyst, is another green approach to disulfide synthesis. tandfonline.com

The table below outlines some green chemistry approaches applicable to disulfide synthesis.

Green Chemistry PrincipleApplication in Disulfide SynthesisAdvantagesReference
Use of Safer SolventsReplacing organic solvents with water.Reduced toxicity and environmental impact. rsc.orgrsc.orgtandfonline.comresearchgate.net
CatalysisUsing recyclable catalysts like iodine or benign catalysts like ascorbic acid.Reduced waste, lower catalyst loading, and milder reaction conditions. rsc.orgrsc.orgtandfonline.comresearchgate.net
Use of Renewable Feedstocks/ReagentsUtilizing air as the oxidant.Abundant, non-toxic, and low cost. tandfonline.com

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable, aligning with the modern requirements of the chemical and pharmaceutical industries.

Spectroscopic Analysis in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl groups would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons adjacent to the nitrogen, due to spin-spin coupling. The methylene groups attached to the nitrogen and sulfur atoms would likely appear as complex multiplets. The presence of the dihydrochloride salt would influence the chemical shifts of the protons near the protonated nitrogen atoms, likely causing a downfield shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon environment. The carbon atoms of the ethyl groups would appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen and sulfur atoms would have characteristic chemical shifts influenced by the electronegativity of these heteroatoms. The formation of the disulfide bond in related compounds has been shown to be predictable by ¹³C NMR chemical shifts, particularly a downfield shift of the Cβ carbon upon oxidation of a thiol to a disulfide nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structures of this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂-S-Complex multiplet~35-45
-N-CH₂-Complex multiplet~45-55
-N-CH₂-CH₃Quartet~40-50
-N-CH₂-CH₃Triplet~10-15
Note: These are estimated values based on analogous compounds and the known effects of adjacent functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is crucial for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular weight of the free base is 264.5 g/mol , and as the dihydrochloride salt, it is 337.42 g/mol nih.gov.

Electron impact (EI) or electrospray ionization (ESI) techniques could be employed. Under ESI-MS, the compound would likely be observed as a doubly charged ion corresponding to the protonated free base [M+2H]²⁺ or as a singly charged ion [M+H]⁺ after the loss of one hydrochloride.

The fragmentation pattern would be dictated by the weakest bonds in the molecule. The disulfide bond (S-S) is susceptible to cleavage, which could lead to fragments representing the two symmetrical halves of the molecule sigmaaldrich.comnih.gov. Cleavage of the C-S and C-N bonds would also be expected, leading to characteristic daughter ions. The fragmentation of the diethylaminoethyl group would likely proceed through the loss of ethyl radicals or ethene.

Table 2: Potential Mass Spectrometric Fragments of Tetraethylcystamine

m/z Value (Proposed) Proposed Fragment Structure Fragmentation Pathway
265.1[C₁₂H₂₉N₂S₂]⁺Protonated parent molecule (free base)
133.1[C₆H₁₅NS]⁺Symmetrical cleavage of the S-S bond
102.1[C₆H₁₄N]⁺Cleavage of the C-S bond
72.1[C₄H₁₀N]⁺Loss of an ethyl group from the diethylamino moiety
Note: The m/z values are for the most abundant isotope and are based on predicted fragmentation pathways.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The C-H stretching vibrations of the ethyl and methylene groups would appear in the region of 2850-3000 cm⁻¹. The presence of the protonated amine (as a hydrochloride salt) would give rise to a broad N-H stretching band in the region of 2400-2800 cm⁻¹. C-N stretching vibrations are typically observed in the 1000-1200 cm⁻¹ region. The S-S stretching vibration is generally weak and falls in the 400-500 cm⁻¹ range, which can be difficult to observe nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aliphatic disulfides, which lack strong chromophores, typically exhibit weak absorption bands in the UV region. The disulfide bond in compounds like dialkyl sulfides shows absorption in the far UV region semanticscholar.org. For this compound, a weak absorption maximum would be expected around 200-250 nm, corresponding to the n→σ* transition of the disulfide bond ncats.iothermofisher.comresearchgate.net. The presence of the amine functional groups is unlikely to significantly shift this absorption into the visible range.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from any impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of non-volatile compounds like this compound. A reversed-phase HPLC method would be the most common approach.

A typical HPLC method for a related compound, cysteamine hydrochloride, utilizes a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) researchgate.netnih.gov. For the analysis of this compound, a similar system could be employed. The presence of the two basic amine groups means that the pH of the mobile phase will be a critical parameter to control peak shape and retention. The use of an ion-pairing agent, such as an alkyl sulfonate, could also be beneficial for improving peak symmetry and retention nih.gov. Detection would likely be performed using a UV detector at a low wavelength, such as 210-220 nm, where the disulfide and amine functionalities may show some absorbance.

Table 3: Exemplar HPLC Method Parameters for the Analysis of Amine-Containing Dihydrochloride Compounds

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 20 µL
Column Temperature 25 °C
Note: These parameters are based on methods developed for analogous compounds and would require optimization for this compound. sigmaaldrich.com

Gas Chromatography (GC) Applications in Compound Analysis

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the salt form.

However, analysis of the free base, Tetraethylcystamine, could be possible. Due to the polar nature of the amine groups, which can lead to peak tailing on standard non-polar columns, a deactivated or a polar column would be necessary. Derivatization of the amine groups, for instance, by acylation, could be employed to increase volatility and improve chromatographic performance. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

Elemental Analysis and Stoichiometric Determination

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For this compound, this process involves the precise measurement of the mass fractions of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl). The molecular formula of this compound is C₁₂H₃₀Cl₂N₂S₂, and its molecular weight is 337.42 g/mol . nih.govresearchgate.net

The theoretical elemental composition, derived from its molecular formula, serves as a benchmark against which experimental results are compared.

Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.011 12 144.132 42.72
Hydrogen H 1.008 30 30.240 8.96
Chlorine Cl 35.453 2 70.906 21.01
Nitrogen N 14.007 2 28.014 8.30
Sulfur S 32.065 2 64.130 19.00

| Total | | | | 337.422 | 100.00 |

Note: The values are calculated based on the molecular formula C₁₂H₃₀Cl₂N₂S₂.

Experimentally, the elemental composition is determined using techniques such as combustion analysis. In this method, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified. Sulfur content is typically determined by converting it to sulfur dioxide, and chlorine is measured through methods like ion chromatography or titration after combustion. The close agreement between the experimental and theoretical percentages, typically within a ±0.4% tolerance, is a critical confirmation of the compound's stoichiometric purity. nih.gov While specific experimental data for this compound is not widely published, this methodology remains the standard for its stoichiometric determination.

Advanced X-ray Diffraction Techniques for Crystalline Forms

The solid-state properties of a pharmaceutical compound, including its crystalline form, can significantly influence its stability, solubility, and bioavailability. Advanced X-ray diffraction (XRD) techniques, particularly powder X-ray diffraction (PXRD), are indispensable for identifying and characterizing the different crystalline forms (polymorphs) of a substance. acs.org

Each crystalline form of a compound produces a unique PXRD pattern, which is characterized by a specific set of diffraction peaks at distinct 2θ angles. These patterns serve as a fingerprint for a particular crystalline structure. The analysis of these patterns can reveal the presence of different polymorphs, solvates, or amorphous content within a sample.

Illustrative Example of PXRD Data Presentation for a Crystalline Dihydrochloride Salt

2θ Angle (°) Relative Intensity (%)
8.5 95
12.3 100
15.8 78
19.1 65
21.7 88
25.4 50

Note: This is a hypothetical data set to illustrate the format of PXRD results.

Advanced techniques such as variable-temperature PXRD (VT-PXRD) and variable-humidity PXRD (VH-PXRD) can be employed to study the phase transitions of this compound under different environmental conditions, providing crucial information about its stability and potential for polymorphic transformations.

Application of Deuterated Analogues in Analytical Studies

Deuterated analogues of pharmaceutical compounds are invaluable tools in modern analytical research, particularly in quantitative bioanalysis using mass spectrometry (MS). In these applications, a deuterated version of the analyte, such as a deuterated form of Tetraethylcystamine, serves as an ideal internal standard. nih.govresearchgate.net

The key advantage of using a deuterated internal standard is that it is chemically almost identical to the non-deuterated analyte. This means it exhibits similar extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer. acs.org However, due to the mass difference imparted by the deuterium (B1214612) atoms, the deuterated standard can be distinguished from the analyte by the mass spectrometer. This allows for highly accurate and precise quantification of the analyte in complex biological matrices like plasma or urine, as any sample loss or variation during sample preparation and analysis affects both the analyte and the internal standard equally. nih.gov

While specific studies on the use of deuterated this compound are not prevalent in the literature, the principles are well-established with related compounds like cystamine. For instance, deuterated cystamine derivatives have been synthesized and utilized in research to investigate metabolic pathways and therapeutic effects. nih.gov The synthesis of such deuterated analogues typically involves the use of deuterated reagents, such as sodium borodeuteride or lithium aluminum deuteride, during the synthetic process. nih.gov

The application of a deuterated internal standard for Tetraethylcystamine would significantly enhance the robustness and reliability of analytical methods developed for its quantification in preclinical and clinical studies.

Molecular Interaction and Recognition Studies of Tetraethylcystamine Dihydrochloride

Non-Covalent Interactions with Biomolecular Substrates

The interaction of small molecules like Tetraethylcystamine (B143280) dihydrochloride (B599025) with biomolecular targets such as proteins or nucleic acids is fundamentally governed by a variety of non-covalent forces. Understanding these interactions is crucial for elucidating mechanisms of action.

Hydrogen Bonding Network Analysis

Hydrogen bonds are critical for the specificity of ligand-receptor interactions. An analysis would involve identifying potential hydrogen bond donors and acceptors on the Tetraethylcystamine dihydrochloride molecule and corresponding residues within a biological binding pocket. The tertiary amine groups, following deprotonation, and any potential hydration sites could participate in such networks, contributing to the stability of the complex.

Van der Waals Forces and Hydrophobic Interactions

The ethyl groups of this compound would be expected to engage in van der Waals forces and hydrophobic interactions. These non-specific, weaker interactions are numerous and collectively contribute significantly to the binding affinity, particularly in nonpolar cavities of a protein or enzyme. The flexibility of the ethyl chains would allow for an adaptable fit into various hydrophobic pockets.

Electrostatic Interactions within Biological Environments

As a dihydrochloride salt, this compound is charged at physiological pH. The positively charged amine groups are poised to form strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, on the surface or within the binding site of a biomolecule. These interactions are highly directional and are key drivers of the initial recognition and orientation of the ligand.

Ligand-Target Binding Kinetics and Thermodynamics

Quantitative analysis of binding events provides insight into the affinity, stoichiometry, and energetic drivers of the interaction between a ligand and its target.

Surface Plasmon Resonance (SPR) Analysis of Binding Events

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of biomolecular interactions in real-time. In a hypothetical SPR experiment, a target protein would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The binding and dissociation would be monitored, allowing for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Hypothetical SPR Data for this compound Binding

ParameterValue
Association Rate (ka) (M⁻¹s⁻¹)Data not available
Dissociation Rate (kd) (s⁻¹)Data not available
Equilibrium Dissociation Constant (KD) (M)Data not available

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. By titrating this compound into a solution containing the target biomolecule, the binding affinity (KA), enthalpy change (ΔH), and stoichiometry (n) can be determined. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Hypothetical ITC Thermodynamic Data for this compound Binding

Thermodynamic ParameterValue
Binding Affinity (KA) (M⁻¹)Data not available
Enthalpy Change (ΔH) (kcal/mol)Data not available
Entropy Change (ΔS) (cal/mol·K)Data not available
Gibbs Free Energy Change (ΔG) (kcal/mol)Data not available
Stoichiometry (n)Data not available

Fluorescence Spectroscopy for Binding Affinity Determination

Fluorescence spectroscopy is a highly sensitive technique used to determine the binding affinity between a fluorescent molecule (fluorophore) and a non-fluorescent binding partner. This method relies on changes in the fluorescence properties of the fluorophore—such as intensity, emission wavelength, or polarization—upon binding to another molecule. researchgate.netnih.gov

In the context of studying compounds like this compound, a fluorescent label could be attached to the molecule or its binding partner. Alternatively, if the target macromolecule contains intrinsic fluorophores, such as tryptophan or tyrosine residues, their fluorescence may be altered upon binding, providing a label-free method to monitor the interaction. researchgate.net The binding of a ligand can quench or enhance the intrinsic fluorescence of a protein, and the magnitude of this change can be used to calculate the binding affinity (dissociation constant, Kd).

For instance, studies on cysteamine (B1669678), the reduced form of cystamine (B1669676), have utilized fluorescence to investigate its interactions. In one study, the binding of cysteamine-capped quantum dots to herring sperm DNA was monitored by the quenching of the quantum dots' fluorescence. nih.gov This allowed for the determination of the binding constant between the modified quantum dots and DNA. nih.gov

A typical experimental setup involves titrating a solution of the fluorescently labeled molecule with increasing concentrations of its binding partner and measuring the change in a fluorescence parameter. The data is then plotted and fitted to a binding equation to determine the Kd.

Table 1: Illustrative Data for Binding Affinity Determination by Fluorescence Spectroscopy

Ligand Concentration (µM)Fluorescence Intensity (Arbitrary Units)
0100
1085
2072
4055
6043
8035
10030

This table is for illustrative purposes only and does not represent actual data for this compound.

Macromolecular Complex Formation and Dissociation Dynamics

The formation of a complex between a compound like this compound and a target protein or nucleic acid can be influenced by various factors, including the concentrations of the interacting species, temperature, pH, and the presence of other molecules. The stability of such a complex is characterized by its association (kon) and dissociation (koff) rate constants.

For example, the interaction of cystamine with proteins is known to be influenced by the presence of disulfide bonds. Cystamine can participate in thiol-disulfide exchange reactions, leading to the formation of mixed disulfides with cysteine residues in proteins. thermofisher.com This covalent interaction results in a stable macromolecular complex. The dynamics of such an interaction could be studied using techniques like stopped-flow fluorescence, which allows for the monitoring of rapid changes in fluorescence upon mixing of the reactants.

Enzyme Inhibition Profiles and Mechanistic Investigations of Tetraethylcystamine Dihydrochloride

Specific Enzyme Systems under Investigation

Glucose 6-Phosphate Dehydrogenase (G6PD) Inhibition

No studies were identified that investigated the inhibitory effect of Tetraethylcystamine (B143280) dihydrochloride (B599025) on Glucose 6-Phosphate Dehydrogenase (G6PD).

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

There is no available research on the inhibition of Acetylcholinesterase or Butyrylcholinesterase by Tetraethylcystamine dihydrochloride.

Carbonic Anhydrase Isoenzyme Inhibition

No data has been published regarding the inhibitory activity of this compound against any Carbonic Anhydrase isoenzymes.

Other Relevant Enzymatic Targets

The scientific literature did not yield any information on other enzymatic targets of this compound.

Spectrophotometric and Spectrofluorometric Assays for Enzyme Activity

No publications were found that describe the use of spectrophotometric or spectrofluorometric assays to study the enzyme-inhibiting properties of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications in Enzyme Inhibition Studies

There are no documented applications of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the investigation of enzyme inhibition by this compound.

Structure Activity Relationship Sar Studies of Tetraethylcystamine Dihydrochloride Analogues

Correlating Molecular Structure with Biological Activity

Disulfide bonds are known to play crucial roles in stabilizing the three-dimensional structure of proteins and can be involved in redox-sensitive regulation of protein function. frontiersin.orgnih.gov In the context of tetraethylcystamine (B143280) analogues, the disulfide bond is a key feature, and its reactivity can be modulated by the surrounding chemical environment. nih.govumich.edu The ethyl groups on the amine moieties contribute to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Systematic Structural Modifications and Their Impact on Efficacy

To probe the SAR of tetraethylcystamine, researchers systematically alter different parts of the molecule and evaluate the resulting impact on biological activity. nih.govnih.gov These modifications typically focus on the amine moieties, the disulfide linkage, and the introduction of various substituents.

Modification of Amine Moieties

The tertiary amine groups in tetraethylcystamine are critical for its activity. Altering the N-alkyl substituents can significantly affect the compound's potency and selectivity. For instance, modifying the size and nature of these alkyl groups can influence the molecule's steric and electronic properties, thereby affecting its binding affinity to target receptors. researchgate.netmdpi.com

Below is a table illustrating hypothetical modifications to the amine moieties and their potential impact on biological activity, based on general principles of medicinal chemistry.

Modification Rationale Predicted Impact on Efficacy
Varying alkyl chain length (e.g., methyl, propyl, butyl)To probe the size of the binding pocket.Shorter or longer chains may decrease activity if the ethyl group is optimal for fit.
Introduction of cyclic amines (e.g., piperidine, morpholine)To introduce conformational rigidity.May increase or decrease activity depending on the required orientation for binding.
Replacement with less basic aminesTo investigate the role of basicity in target interaction.A decrease in basicity could lead to reduced activity if ionic interactions are important.

Alterations of the Disulfide Bond Linkage

The disulfide bond is a central and reactive feature of the tetraethylcystamine scaffold. nih.gov Its length, flexibility, and susceptibility to reduction can be key determinants of biological activity. nih.govmdpi.com

The following table outlines potential modifications to the disulfide linkage and their expected consequences.

Modification Rationale Predicted Impact on Efficacy
Replacement with a thioether (-S-) or ether (-O-) linkageTo assess the importance of the disulfide bond itself.Likely to significantly reduce or abolish activity if disulfide cleavage is required for the mechanism of action.
Insertion of methylene (B1212753) groups (-CH2-S-S-CH2-)To increase the flexibility and length of the linker.May alter the distance and orientation between the two amine moieties, potentially impacting binding.
Introduction of bulky substituents near the disulfide bondTo sterically hinder the reduction of the disulfide bond.Could decrease activity if reduction to the corresponding thiol is necessary for the biological effect.

Impact of Substituent Effects on Biological Potency

Introducing various substituents onto the ethyl backbone of tetraethylcystamine can modulate its physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These changes, in turn, can influence the compound's pharmacokinetic and pharmacodynamic profiles. nih.govmdpi.com

The table below provides examples of substituent effects on biological potency.

Substituent Position of Substitution Property Modified Predicted Impact on Potency
Halogens (F, Cl, Br)Ethyl backboneLipophilicity, electronic effectsMay increase potency by enhancing membrane permeability or by participating in halogen bonding with the target.
Hydroxyl (-OH) groupEthyl backbonePolarity, hydrogen bonding capabilityMay decrease membrane permeability but could increase potency if hydrogen bonding with the target is favorable.
Phenyl groupEthyl backboneSteric bulk, aromatic interactionsCould enhance potency through pi-stacking interactions with aromatic residues in the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For tetraethylcystamine analogues, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

Preclinical Pharmacological Investigations of Tetraethylcystamine Dihydrochloride

In Vitro Pharmacological Profiling

In vitro studies are the foundational step in understanding the pharmacological properties of a new compound. These experiments, conducted in a controlled laboratory setting outside of a living organism, are designed to elucidate the compound's mechanism of action at the molecular and cellular level.

Receptor Binding Assays and Selectivity

Receptor binding assays are crucial for identifying the specific molecular targets with which a compound interacts. These assays measure the affinity of the compound for a wide array of receptors, ion channels, transporters, and enzymes. The data generated helps to build a selectivity profile, which indicates how specifically the compound binds to its intended target versus other off-target molecules. A high degree of selectivity is often a desirable characteristic for a drug candidate as it can minimize the potential for unwanted side effects.

Key parameters determined from these assays include:

Ki (Inhibition constant): A measure of the binding affinity of the compound to a receptor. A lower Ki value indicates a higher binding affinity.

IC50 (Half-maximal inhibitory concentration): The concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

The results of these assays are typically presented in a tabular format, comparing the compound's affinity across a panel of targets.

Cell-Based Functional Assays

Following the identification of binding targets, cell-based functional assays are employed to determine the physiological consequence of this binding. These assays use living cells to assess whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist at its target receptor. They provide critical information on the compound's cellular potency and efficacy.

Commonly used cell-based assays measure changes in:

Second messenger levels (e.g., cAMP, calcium)

Gene expression

Protein phosphorylation

Cell proliferation or cytotoxicity

Data from these assays are often presented as dose-response curves, from which parameters like EC50 (half-maximal effective concentration) or IC50 are derived.

Target Engagement Studies in Cellular Contexts

Target engagement studies are designed to confirm that the compound interacts with its intended target within a complex cellular environment. These studies are vital to ensure that the binding observed in isolated systems translates to meaningful interaction in a more physiologically relevant setting. Techniques such as cellular thermal shift assays (CETSA), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) can be utilized to provide direct evidence of target binding in intact cells.

In Vivo Efficacy Studies in Established Disease Models

After a compound has been characterized in vitro, its potential therapeutic effects are evaluated in living organisms, a process known as in vivo testing. These studies are essential for understanding how the compound behaves in a complex biological system and for providing preliminary evidence of its efficacy in treating a specific disease.

Selection of Appropriate Animal Models for Disease Mimicry

The selection of an appropriate animal model is a critical step in in vivo research. The chosen model should replicate key aspects of the human disease pathology, allowing for a meaningful assessment of the compound's therapeutic potential. The rationale for model selection is based on genetic, physiological, and behavioral similarities to the human condition being studied. The goal is to use a model that is predictive of the compound's efficacy in humans.

Evaluation of Therapeutic Outcomes and Efficacy Endpoints

In these studies, the animal models of disease are treated with the test compound, and a variety of endpoints are measured to assess therapeutic efficacy. These endpoints are specific to the disease model and can include behavioral assessments, physiological measurements, and analysis of biomarkers. The data from these studies are crucial for establishing a proof-of-concept for the compound's therapeutic utility and for guiding the design of future clinical trials.

The results of in vivo efficacy studies are typically summarized in tables and graphs, comparing the outcomes in treated groups to control groups.

Pharmacodynamic Biomarker Identification and Validation

Comprehensive searches of scientific literature and preclinical research databases did not yield specific studies on the identification and validation of pharmacodynamic biomarkers for Tetraethylcystamine (B143280) dihydrochloride (B599025). Research focused on this particular compound appears to be limited, and as a result, there is no publicly available data to populate a detailed discussion or data table on this topic.

Mechanistic Pharmacological Investigations

Similarly, detailed mechanistic pharmacological investigations for Tetraethylcystamine dihydrochloride are not available in the public domain. While research exists for structurally related compounds, extrapolating those mechanisms to this compound would be scientifically inappropriate without direct experimental evidence. The specific molecular targets and pathways modulated by this compound have not been elucidated in published preclinical studies. Therefore, a detailed account of its mechanism of action, supported by research findings, cannot be provided.

Biochemical Pathways and Systemic Effects of Tetraethylcystamine Dihydrochloride

Interaction with Membrane Transport Systems:The influence of Tetraethylcystamine (B143280) Dihydrochloride (B599025) on the function of ion channels, transporters, or pumps that regulate the passage of substances across cellular membranes is currently unknown.

Due to the absence of empirical data, the creation of informative data tables and a detailed, scientifically accurate article as per the requested structure is not feasible at this time. Further primary research is required to elucidate the biochemical and systemic properties of Tetraethylcystamine Dihydrochloride.

Computational and Theoretical Chemistry Approaches for Tetraethylcystamine Dihydrochloride

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for predicting how a small molecule like Tetraethylcystamine (B143280) dihydrochloride (B599025) might interact with a biological target. igi-global.comnih.gov

Before docking can be performed, the potential binding site (active site) on the target protein must be identified. Active site mapping involves locating cavities and pockets on the protein's surface that are suitable for ligand binding. nih.govspringernature.com Algorithms for binding site prediction often use geometric criteria, such as identifying surface indentations, or energy-based methods that probe the protein surface for favorable interaction spots. nih.govmdpi.com

For a hypothetical study of Tetraethylcystamine dihydrochloride, a target protein would first be selected based on its biological relevance. The protein's three-dimensional structure, obtained either through experimental methods like X-ray crystallography or computational modeling, would be used. nih.gov An active site prediction tool would then be employed to identify and characterize potential binding pockets. The flexible nature of this compound, with its rotatable bonds, would be a key consideration in determining the optimal fit within the mapped active site. nih.govnih.gov

Table 1: Hypothetical Active Site Mapping Results for a Target Protein

Pocket ID Volume (ų) Surface Area (Ų) Predicted Druggability Score Key Interacting Residues (Predicted)
1 450 620 0.85 TYR 82, PHE 268, ARG 292, ASP 334
2 310 480 0.65 LEU 45, VAL 103, ILE 112, TRP 150
3 250 390 0.50 GLU 22, LYS 145, HIS 178, SER 181

Once the active site is defined, docking algorithms sample a vast number of possible orientations and conformations of the ligand within it. oup.com Each of these "poses" is evaluated by a scoring function, which is a mathematical model that estimates the binding affinity between the ligand and the protein. igi-global.comwikipedia.org Scoring functions consider various factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the energy penalty for desolvation. igi-global.comresearchgate.net The goal is to identify the pose with the most favorable score, which is predicted to be the most stable binding mode. acs.org

In a simulation involving this compound, the docking software would generate numerous binding poses within the target's active site. A scoring function would then rank these poses. Given the two amine groups in Tetraethylcystamine, which would be protonated at physiological pH, electrostatic and hydrogen bonding interactions would be expected to contribute significantly to the binding score. The flexibility of the ethyl groups and the disulfide bond would require a robust sampling algorithm to explore the conformational space adequately. nih.govoup.com

Table 2: Hypothetical Binding Pose Predictions for this compound

Pose ID Scoring Function Value (e.g., kcal/mol) Predicted Interactions Key Protein Residues Involved
1 -9.5 Hydrogen Bond, Electrostatic ARG 292, ASP 334
2 -8.2 Hydrophobic, van der Waals TYR 82, PHE 268
3 -7.8 Hydrogen Bond, van der Waals TYR 82, SER 181
4 -7.1 Electrostatic ASP 334, LYS 145

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility of molecules like this compound and the dynamics of its interaction with a target protein. nih.govyoutube.com These simulations provide a more dynamic picture than the static one offered by molecular docking. frontiersin.org

An MD simulation of this compound, either free in solution or bound to a protein, would be initiated. nih.govacs.org The simulation would track the trajectory of each atom over a set period, from nanoseconds to microseconds. acs.org This would allow for the study of the molecule's conformational landscape, identifying the most stable shapes and the transitions between them. nih.govnih.govoup.com When simulated within a protein's binding site, MD can assess the stability of a docked pose, revealing how the ligand and protein adapt to each other and the role of surrounding water molecules. nih.gov

Table 3: Hypothetical Conformational Cluster Analysis from an MD Simulation of this compound

Cluster ID Population (%) Average RMSD to Center (Å) Key Dihedral Angles (degrees)
1 65 0.8 C-S-S-C: ~90, C-C-N-C: ~180
2 25 1.2 C-S-S-C: ~-90, C-C-N-C: ~60
3 10 1.5 C-S-S-C: ~180, C-C-N-C: ~-60

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. nih.govchemicaltimes.in Methods like Density Functional Theory (DFT) can provide highly accurate information about molecular properties such as charge distribution, molecular orbitals (e.g., HOMO and LUMO), and reaction energetics. nih.gov For drug-like molecules, these calculations are invaluable for understanding chemical reactivity and the nature of intermolecular interactions. nih.govquantumgrad.comadvancedsciencenews.com

For this compound, quantum chemical calculations could be employed to determine the partial atomic charges on each atom, providing a more accurate representation for use in molecular docking and MD simulations. These calculations could also be used to study the reactivity of the disulfide bond, for example, by modeling its reduction potential. Understanding the electronic properties is crucial for explaining the strength and nature of interactions with a protein target at a fundamental level. chemicaltimes.in

Table 4: Hypothetical Electronic Properties of this compound from DFT Calculations

Property Calculated Value
Energy of HOMO (eV) -6.8
Energy of LUMO (eV) 1.5
HOMO-LUMO Gap (eV) 8.3
Dipole Moment (Debye) 2.1
Partial Charge on Sulfur (e) -0.15
Partial Charge on Nitrogen (e) -0.75

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. frontiersin.orgmacinchem.org This process often involves high-throughput docking of millions of compounds. schrodinger.com Following the identification of initial "hits," lead optimization strategies are employed to modify the chemical structure of a compound to improve its potency, selectivity, and pharmacokinetic properties. numberanalytics.compatsnap.comnih.govpatsnap.com

While this compound itself could be part of a screening library, it could also serve as a starting point for lead optimization. If a docking study predicted it to have some affinity for a target, computational chemists could design a virtual library of analogs. These analogs might feature modifications to the ethyl groups or the length of the carbon chain. These new compounds would then be docked and scored, and the results used to guide which derivatives should be synthesized and tested experimentally. This iterative cycle of design, computational evaluation, and synthesis is a cornerstone of modern drug discovery. patsnap.comucl.ac.uk

Table 5: Hypothetical Virtual Screening and Lead Optimization Data for Analogs of Tetraethylcystamine

Compound ID Modification Predicted Binding Affinity (kcal/mol) Predicted Lipophilicity (logP)
TEC-001 (Parent) None -9.5 2.5
TEC-002 Replace N-ethyl with N-propyl -9.9 3.0
TEC-003 Replace N-ethyl with N-isopropyl -9.2 2.8
TEC-004 Add hydroxyl to one ethyl group -9.7 2.1
TEC-005 Extend chain to propyl -9.3 2.9

Machine Learning Applications in Molecular Design and Property Prediction

Machine learning (ML), particularly deep learning, is revolutionizing drug discovery by enabling the rapid prediction of molecular properties and the design of novel molecules. neurips.ccnih.govfrontiersin.orgpatsnap.com ML models can be trained on large datasets of chemical structures and their associated biological activities or physicochemical properties. arxiv.orgacs.orgacs.orgopenreview.net These trained models can then be used to predict the properties of new, untested compounds with high speed and accuracy. researchgate.netfrontiersin.org

Table 6: Hypothetical Machine Learning Model Predictions for Tetraethylcystamine Analogs

Compound ID ML Model Predicted Activity (IC₅₀, nM) ML Model Predicted Solubility (mg/mL) ML Model Predicted Toxicity (Probability)
TEC-001 150 10.5 0.15
TEC-002 85 8.2 0.20
TEC-004 110 15.1 0.12
NewGen-001 (AI-designed) 50 25.0 0.05

Lack of Sufficient Data for this compound Hinders Analysis of Future Research Applications

Initial research into the chemical compound this compound reveals a significant gap in publicly available scientific literature regarding its future research directions and emerging applications. While basic chemical identifiers for this compound are available, extensive searches have not yielded specific research data on its therapeutic avenues, its use as a chemical biology probe, its integration into multi-target ligand design, or its involvement in high-throughput screening technologies.

The available information often leads to similarly named but distinct compounds, such as Cystamine (B1669676) dihydrochloride and Cetirizine dihydrochloride, which have well-documented pharmacological profiles and research applications. However, these are not interchangeable with this compound, and their properties cannot be attributed to it.

Consequently, a detailed and scientifically accurate article on the "Future Research Directions and Emerging Applications of this compound" as outlined in the prompt cannot be generated at this time. The creation of such an article would require speculative content that is not supported by empirical evidence, which would compromise the integrity and scientific validity of the information presented.

Further research and publication of primary data on this compound are necessary before a comprehensive analysis of its future potential in the requested areas can be conducted. Without foundational studies on its mechanism of action, biological targets, and pharmacological effects, any discussion of its future applications would be premature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tetraethylcystamine dihydrochloride to achieve high yield and purity?

  • Methodology : Multi-step organic synthesis is recommended, involving sequential alkylation and hydrochlorination steps. Key considerations include:

  • Use of inert atmospheres (e.g., nitrogen) to prevent oxidation during amine alkylation .
  • Purification via recrystallization or column chromatography to remove byproducts, with purity verified by HPLC (≥99% purity threshold) .
  • Characterization using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are critical for validating the structural and thermal stability of this compound?

  • Methodology :

  • Structural Analysis : Employ FT-IR for functional group identification and X-ray crystallography for 3D conformation studies .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .
  • Purity Assessment : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards .

Q. How should in vitro antimicrobial efficacy assays be designed for this compound?

  • Methodology :

  • Follow standardized protocols like CLSI M07-A10 for broth microdilution, testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains .
  • Include positive controls (e.g., ciprofloxacin) and negative controls (solvent-only) to validate results.
  • Measure minimum inhibitory concentrations (MICs) in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How can discrepancies between in vitro cytotoxicity and in vivo safety profiles of this compound be resolved?

  • Methodology :

  • In Vitro : Use primary cell lines (e.g., human fibroblasts) instead of immortalized lines to better mimic physiological responses .
  • In Vivo : Conduct OECD Guideline 402 dermal toxicity studies in rodent models, monitoring biomarkers (e.g., IL-6, TNF-α) for inflammation .
  • Data Reconciliation : Apply pharmacokinetic modeling to correlate in vitro IC₅₀ values with in vivo exposure levels .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

  • Methodology :

  • Synthesize analogs with modified alkyl chains or cationic centers to evaluate antimicrobial potency .
  • Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for bacterial membrane targets (e.g., lipid A in LPS) .
  • Validate findings with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can receptor interaction studies be designed to investigate this compound’s mechanism of action?

  • Methodology :

  • Radioligand Binding Assays : Use tritium-labeled compounds to measure displacement at histamine H₁ or serotonin receptors .
  • Functional Assays : Employ calcium flux or cAMP assays in HEK293 cells transfected with target GPCRs .
  • In Silico Modeling : Generate homology models of receptor binding pockets using Swiss-Model and simulate ligand-receptor dynamics .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Methodology :

  • Fit data to sigmoidal dose-response curves (Hill equation) using nonlinear regression (e.g., GraphPad Prism) .
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Report confidence intervals (95%) and effect sizes to contextualize biological significance .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in cytotoxicity data across different cell lines?

  • Methodology :

  • Standardize assay conditions (e.g., serum concentration, incubation time) to reduce variability .
  • Perform transcriptomic profiling (RNA-seq) to identify cell line-specific resistance pathways .
  • Cross-validate with 3D organoid models to better replicate tissue-level responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.